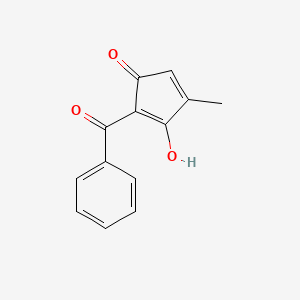
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is a peptide compound composed of four amino acids: L-proline, L-tyrosine, L-tyrosine, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, the amino group of L-tyrosine can be protected using Boc (tert-butoxycarbonyl) anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or other coupling agents. After the peptide bonds are formed, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being sequentially added and coupled. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of L-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- involves its interaction with specific molecular targets. For example, the peptide may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
類似化合物との比較
Similar Compounds
L-tyrosyl-L-proline: A dipeptide with antihypertensive properties.
Cyclo(L-tyrosyl-L-tyrosine): A cyclic dipeptide with potential biological activities.
Uniqueness
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties.
特性
CAS番号 |
866784-36-3 |
|---|---|
分子式 |
C26H32N4O8 |
分子量 |
528.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O8/c27-19(12-15-3-7-17(32)8-4-15)23(34)28-20(13-16-5-9-18(33)10-6-16)24(35)29-21(14-31)25(36)30-11-1-2-22(30)26(37)38/h3-10,19-22,31-33H,1-2,11-14,27H2,(H,28,34)(H,29,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
InChIキー |
BHHUKFDUHVQLGW-CMOCDZPBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)







![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

